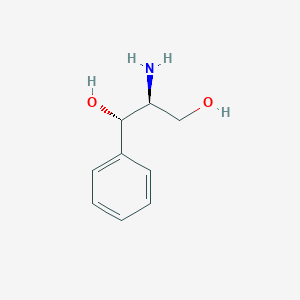

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-amino-1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCGVCVPNPBJIG-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950893 | |

| Record name | 2-Amino-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28143-91-1, 55057-81-3 | |

| Record name | (1S,2S)-2-Amino-1-phenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28143-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-Amino-1-phenyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55057-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028143911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and applications of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. This chiral amino alcohol is a valuable building block in modern organic synthesis, particularly in the construction of chiral ligands and auxiliaries for asymmetric catalysis.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1][2] Its chemical structure, featuring two stereocenters, makes it a crucial component for introducing chirality in synthetic sequences.

General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.21 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 109-116 °C | [4][5] |

| Predicted pKa | 11.73 ± 0.45 | |

| Optical Rotation | +35° to +39° (c=1, 1N HCl, 20°C) | [5] |

Identification and Structural Information

| Identifier | Value | Reference |

| CAS Number | 28143-91-1 | [4][5] |

| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol | [3] |

| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N | [4] |

| SMILES | N--INVALID-LINK----INVALID-LINK--c1ccccc1 | [4] |

Solubility Profile

Core Application: Synthesis of Chiral 2-Oxazolines

A primary and well-established application of this compound is in the asymmetric synthesis of chiral 2-oxazolines.[1] These heterocyclic compounds are pivotal as chiral ligands in a multitude of asymmetric catalytic reactions and also serve as valuable chiral auxiliaries and intermediates in the synthesis of complex molecules.

Experimental Workflow for Chiral 2-Oxazoline Synthesis

The general synthesis of a chiral 2-oxazoline from this compound involves a two-step process: amide formation followed by cyclization.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments involving this compound.

Synthesis of a Chiral 2-Oxazoline from a Carboxylic Acid

This protocol is a generalized procedure based on common methods for oxazoline synthesis.[2]

Objective: To synthesize a chiral 2-oxazoline by reacting this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (e.g., benzoic acid)

-

Dehydrating agent (e.g., thionyl chloride, or a carbodiimide like DCC or EDC)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or toluene)

-

Base (e.g., triethylamine or pyridine, if starting from an acyl chloride)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium or sodium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Amide Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent.

-

Add the coupling agent (e.g., 1.1 equivalents of DCC or EDC) and stir for 10-15 minutes at 0 °C.

-

In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

-

Slowly add the solution of the aminodiol to the activated carboxylic acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up of the Intermediate Amide:

-

Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if a carbodiimide was used).

-

Wash the filtrate sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate amide.

-

-

Cyclization to the 2-Oxazoline:

-

Dissolve the crude amide in an anhydrous solvent.

-

Add a dehydrating/cyclizing agent. For example, treat the amide with thionyl chloride (1.1 equivalents) at 0 °C, followed by gentle reflux until the reaction is complete as monitored by TLC.

-

Alternatively, other cyclization methods, such as using Burgess reagent or triphenylphosphine/carbon tetrachloride, can be employed.

-

-

Final Work-up and Purification:

-

Carefully quench the reaction mixture, typically by pouring it over ice-water.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure chiral 2-oxazoline.

-

Logical Relationship in Synthesis

The synthesis of the final chiral product is directly dependent on the stereochemistry of the starting aminodiol.

Safety and Handling

This compound is a combustible solid and should be handled with appropriate personal protective equipment, including a dust mask, eye shields, and gloves. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a cornerstone chiral building block for chemists engaged in asymmetric synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for creating chiral environments in catalytic processes and for the synthesis of enantiomerically pure target molecules. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this important chemical entity.

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 042183.03 [thermofisher.com]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

An In-depth Technical Guide to (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

CAS Number: 28143-91-1

Synonyms: L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, (1S,2S)-2-amino-1-phenylpropane-1,3-diol

Abstract

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its stereochemically defined structure makes it an invaluable precursor for the asymmetric synthesis of various chiral molecules, most notably 2-oxazolines. These oxazoline derivatives are widely employed as chiral ligands in asymmetric catalysis and as key intermediates in the development of pharmaceutical agents. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 28143-91-1 | [2] |

| Molecular Formula | C₉H₁₃NO₂ | [2] |

| Molecular Weight | 167.21 g/mol | |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 109-113 °C (lit.) | |

| Optical Activity | [α]25/D +37° (c=1 in 1 M HCl) | |

| Form | Solid | |

| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N | [2] |

| SMILES String | N--INVALID-LINK----INVALID-LINK--c1ccccc1 |

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for its application as a chiral building block. Several synthetic routes have been established, often starting from readily available chiral precursors.

General Synthesis Workflow

A common synthetic strategy involves the deprotection of a protected amino diol precursor. This workflow ensures the retention of the desired stereochemistry.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Deprotection of a Carbamate Precursor

This protocol describes a common method for synthesizing the title compound from its tert-butyl carbamate protected form.

Materials:

-

tert-Butyl ((1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve tert-Butyl ((1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add trifluoroacetic acid dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature (approx. 20°C) and stir for approximately 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a chiral precursor in asymmetric synthesis.[3][4]

Synthesis of Chiral 2-Oxazolines

This compound is a key starting material for producing chiral 2-oxazolines.[5][6] These oxazolines are prevalent in various bioactive natural products and pharmaceuticals and are extensively used as ligands in asymmetric catalysis, such as in Diels-Alder reactions.[1][7][8] The synthesis typically involves the reaction of the amino alcohol with a carboxylic acid or its derivative, followed by cyclization.[6][9]

Caption: Logical relationship of the compound as a chiral precursor.

While direct involvement in signaling pathways has not been documented for the title compound itself, its derivatives, such as sphingosine analogues, play critical roles in cell signaling.[10] The structural similarity of amino alcohols to sphingosine makes them interesting starting points for the synthesis of biologically active molecules that may interact with such pathways.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[11] Appropriate personal protective equipment (PPE) should always be used.

| Safety Aspect | Information | References |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [11] |

| Signal Word | Warning | [11] |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), protective gloves, and safety glasses with side-shields. | |

| Storage | Keep container tightly closed in a dry and well-ventilated place. | |

| Storage Class | 11 - Combustible Solids | |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [11] |

| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [11] |

Conclusion

This compound is a fundamentally important chiral molecule with significant applications in synthetic chemistry. Its well-defined stereochemistry makes it an essential precursor for the synthesis of chiral ligands and complex molecular targets in the pharmaceutical industry. While its direct biological activity is not extensively documented, its role as a building block for creating molecules with high biological potential is firmly established. Proper handling and safety precautions are essential when working with this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. (S(R*,R*))-2-amino-1-phenylpropane-1,3-diol | C9H13NO2 | CID 119881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]

- 11. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol molecular structure

An In-depth Technical Guide to the Molecular Structure of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Abstract: This document provides a comprehensive technical overview of the molecular structure, properties, and characterization of this compound. A prochiral amino alcohol, this compound is of significant interest to researchers and drug development professionals, primarily for its role as a versatile chiral auxiliary in asymmetric synthesis. This guide summarizes its chemical and physical properties, offers an analysis of its molecular geometry based on standard bond lengths, details its spectroscopic signature, and provides representative experimental protocols for its synthesis and characterization. Logical workflows for its synthesis and structural verification are presented visually using Graphviz diagrams.

Chemical Identity and Physical Properties

This compound, also known as L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, is a chiral organic compound featuring a phenyl group, a primary amine, and two hydroxyl groups. The specific (1S,2S) stereochemistry is crucial for its applications in stereoselective synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol[1] |

| Synonym | L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol[2] |

| CAS Number | 28143-91-1[2] |

| Molecular Formula | C₉H₁₃NO₂[3] |

| Molecular Weight | 167.21 g/mol [2] |

| InChI Key | JUCGVCVPNPBJIG-IUCAKERBSA-N[2] |

| SMILES | N--INVALID-LINK----INVALID-LINK--c1ccccc1[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 109-113 °C (lit.)[2][4] |

| Optical Rotation | [α]²⁵/D +37° (c=1 in 1 M HCl)[2] |

| Assay | ≥97%[2] |

| Primary Application | Precursor to chiral 2-oxazolines; Chiral auxiliary[4] |

Molecular Structure and Geometry

Table 3: Typical Bond Lengths for Constituent Functional Groups

| Bond Type | Functional Group Context | Typical Bond Length (Å) |

|---|---|---|

| C-C | Phenyl Ring | ~1.40 |

| C-C | Aliphatic (C1-C2) | ~1.54[5] |

| C-O | Benzylic Alcohol (C1-OH) | ~1.43 |

| C-O | Primary Alcohol (C3-OH) | ~1.43 |

| C-N | Primary Amine (C2-NH₂) | ~1.47 |

| C-H | Aromatic | ~1.09 |

| C-H | Aliphatic | ~1.09 |

| O-H | Alcohol | ~0.96 |

| N-H | Amine | ~1.01 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure of this compound in solution. The expected chemical shifts are summarized below.

Table 4: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.25 - 7.40 | m | 5H, Phenyl (C₆H₅) |

| 4.65 | d | 1H, Benzylic CH (C1-H) |

| 3.60 | dd | 1H, Methylene CH₂ (C3-Ha) |

| 3.45 | dd | 1H, Methylene CH₂ (C3-Hb) |

| 3.10 | m | 1H, Amino CH (C2-H) |

| ~2.50 | br s | 4H, -NH₂ and -OH |

Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 142.5 | C, Phenyl (ipso-C) |

| 128.4 | CH, Phenyl (ortho/meta-C) |

| 127.8 | CH, Phenyl (para-C) |

| 126.5 | CH, Phenyl (ortho/meta-C) |

| 75.2 | CH, Benzylic (C1) |

| 64.8 | CH₂, Methylene (C3) |

| 58.9 | CH, Amino (C2) |

Experimental Protocols

Representative Synthesis Protocol: Biocatalytic Approach

This protocol describes a common method for the stereoselective synthesis of (1S,2S)-2-amino-1-phenyl-1,3-propanediol derivatives using a threonine aldolase enzyme.

-

Reaction Setup: To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) is added glycine (1.5 equivalents) and benzaldehyde (1.0 equivalent).

-

Enzyme Addition: A purified L-threonine aldolase is added to the reaction mixture to a final concentration of 1-2 mg/mL.

-

Reaction Conditions: The mixture is stirred gently at a controlled temperature, typically between 25-37 °C, for 24-48 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then brought to a basic pH (e.g., pH 9-10) with an appropriate base like sodium carbonate.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent such as ethyl acetate (3 x volume). The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure this compound product.

Protocol for NMR Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. The probe should be tuned to the appropriate frequencies for ¹H and ¹³C.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all proton and carbon signals.

Application and Workflow Visualization

The primary application of this compound is in asymmetric synthesis, where it serves as a chiral auxiliary. It is frequently used to prepare chiral 2-oxazolines from carboxylic acid derivatives, which can then be used to control the stereochemistry of subsequent reactions, such as alkylations or aldol additions.

Caption: Logical workflow for the synthesis of the target compound.

Caption: Workflow for the structural and purity verification of the compound.

References

- 1. Progress in 1,3-propanediol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (S)-(+)-Amphetamine from (1S,2S)-2-Amino-1-Phenyl-1,3-Propanediol - [www.rhodium.ws] [erowid.org]

- 4. chembk.com [chembk.com]

- 5. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

An In-Depth Technical Guide to the Synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a chiral amino alcohol, is a critical building block in the synthesis of various pharmaceuticals, most notably the antibiotic chloramphenicol and its analogs. Its specific stereochemistry is crucial for its biological activity, making enantioselective and diastereoselective synthesis routes of paramount importance. This guide provides a comprehensive overview of the primary synthetic strategies, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its efficient and stereocontrolled preparation.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Stereoselective Synthesis via Nitroaldol (Henry) Reaction: This classical yet effective method involves the condensation of benzaldehyde with a nitroalkane, followed by stereoselective reduction of the resulting nitro group and diastereoselective reduction of a carbonyl group or resolution of diastereomers. This route is often favored due to the ready availability and low cost of the starting materials.

-

Asymmetric Aminohydroxylation: Leveraging the power of transition metal catalysis, the Sharpless Asymmetric Aminohydroxylation allows for the direct introduction of an amino and a hydroxyl group across a double bond with high stereocontrol. This method typically employs a styrene derivative as the starting material.

-

Biocatalytic and Enzymatic Methods: Utilizing the inherent stereoselectivity of enzymes, biocatalytic routes offer an environmentally friendly and highly specific alternative. These methods can involve the kinetic resolution of racemic mixtures or the direct asymmetric synthesis from prochiral substrates.

Featured Synthesis Route: Stereoselective Synthesis via Nitroaldol Reaction

This section provides a detailed experimental protocol for the synthesis of this compound starting from benzaldehyde and nitroethane. This multi-step process is a reliable method for obtaining the desired stereoisomer.

Logical Workflow of the Synthesis

Caption: Synthesis workflow from Benzaldehyde.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-2-nitro-1-propanol (Nitroaldol Adduct)

-

Reaction Setup: To a stirred solution of freshly distilled benzaldehyde (10.6 g, 0.1 mol) and nitroethane (15 g, 0.2 mol) in 50 mL of ethanol, add triethylamine (1.0 g, 0.01 mol) dropwise at room temperature.

-

Reaction Execution: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, cool the reaction mixture in an ice bath and acidify with glacial acetic acid to a pH of approximately 5. Remove the ethanol and excess nitroethane under reduced pressure. The resulting oil is washed with a saturated solution of sodium bisulfite and then with water. The crude product, a mixture of diastereomers of 1-phenyl-2-nitro-1-propanol, is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is typically used in the next step without further purification.

Step 2: Diastereoselective Reduction to 2-Amino-1-phenyl-1,3-propanediol

This step involves the reduction of the nitro group to an amine. A common method is catalytic hydrogenation.

-

Catalyst Preparation: Prepare a Raney nickel catalyst by washing the commercial slurry with distilled water until the washings are neutral, followed by washing with ethanol.

-

Reaction Setup: In a high-pressure autoclave, dissolve the crude 1-phenyl-2-nitro-1-propanol (from Step 1) in methanol. Add the prepared Raney nickel catalyst (approximately 10% by weight of the nitroalkene).

-

Reaction Execution: Pressurize the autoclave with hydrogen gas to 50-100 atm and heat to 50-70 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup and Purification: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The filtrate is concentrated under reduced pressure to yield a crude mixture of diastereomers of 2-amino-1-phenyl-1,3-propanediol.

Step 3: Chiral Resolution of this compound

The separation of the desired (1S,2S) isomer from the diastereomeric mixture is achieved by fractional crystallization using a chiral resolving agent, such as L-(+)-tartaric acid.

-

Salt Formation: Dissolve the crude mixture of 2-amino-1-phenyl-1,3-propanediol in methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol. Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

-

Crystallization: Allow the solution to stand at room temperature. The salt of the (1S,2S)-(+)-isomer with L-(+)-tartaric acid will preferentially crystallize out of the solution. The crystallization can be induced by cooling the solution in an ice bath.

-

Isolation and Purification: Collect the crystals by filtration and wash them with cold methanol. The diastereomeric purity can be improved by recrystallization from methanol.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with a strong base, such as sodium hydroxide, to a pH of 10-12. The free this compound will precipitate out of the solution.

-

Final Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The final product can be recrystallized from a suitable solvent like ethanol to obtain high purity this compound.

Comparative Data of Synthesis Routes

The following table summarizes the quantitative data for different synthesis routes to provide a clear comparison of their efficiency and stereoselectivity.

| Synthesis Route | Starting Material(s) | Key Reaction | Catalyst/Reagent | Overall Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

| Nitroaldol Reaction | Benzaldehyde, Nitroethane | Henry Reaction & Diastereoselective Reduction | Triethylamine, Raney Ni/H₂, L-(+)-Tartaric Acid | 30-40 | >98% de after resolution | (Typical laboratory procedure) |

| Sharpless Asymmetric Aminohydroxylation | Styrene | Asymmetric Aminohydroxylation | K₂OsO₂(OH)₄, (DHQ)₂-PHAL, N-chloro-N-sodio-carbamate | 60-75 | up to 99% ee | (Published literature) |

| Biocatalytic Resolution | Racemic 2-amino-1-phenyl-1,3-propanediol | Enzymatic acylation | Lipase (e.g., Candida antarctica lipase B) | 40-50 (for one enantiomer) | >99% ee | (Published literature) |

| Synthesis from L-Serine | L-Serine methyl ester | Grignard Reaction & Reduction | Phenylmagnesium bromide, LiAlH₄ | 25-35 | >99% ee (chirality from starting material) | (Published literature) |

Alternative Synthesis Route Workflow: Sharpless Asymmetric Aminohydroxylation

This route offers a more direct approach to establishing the desired stereocenters.

Caption: Sharpless Asymmetric Aminohydroxylation route.

This technical guide provides a foundational understanding of the key synthetic routes to this compound. The choice of a particular route will depend on factors such as the availability of starting materials, scalability, cost, and the desired level of stereochemical purity. The detailed protocol for the Henry reaction route offers a robust and well-established method for laboratory-scale synthesis. For industrial applications, the development of more efficient catalytic or biocatalytic processes continues to be an active area of research.

Spectroscopic Profile of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a key chiral building block in synthetic organic chemistry. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.20 - 7.40 | m | - | Ar-H |

| 4.88 | d | 4.0 | H-1 |

| 3.65 | dd | 11.2, 4.0 | H-3a |

| 3.55 | dd | 11.2, 6.8 | H-3b |

| 3.15 | m | - | H-2 |

| 2.5 (broad s) | - | - | NH₂, OH |

Note: The chemical shifts of NH₂ and OH protons are often broad and can vary with concentration and solvent.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C (quaternary, aromatic) |

| 128.5 | CH (aromatic) |

| 127.8 | CH (aromatic) |

| 126.5 | CH (aromatic) |

| 75.0 | C-1 |

| 64.2 | C-3 |

| 56.5 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.

Table 3: Significant IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H, N-H stretching |

| 3030 | Medium | C-H stretching (aromatic) |

| 2920, 2850 | Medium | C-H stretching (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C stretching (aromatic ring) |

| 1050 | Strong | C-O stretching |

| 760, 700 | Strong | C-H bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for the enantiomer, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol, which is expected to have an identical fragmentation pattern under standard electron ionization (EI) conditions.

Table 4: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 167 | 5 | [M]⁺ (Molecular Ion) |

| 136 | 15 | [M - CH₂OH]⁺ |

| 107 | 100 | [C₆H₅CHOH]⁺ |

| 79 | 30 | [C₆H₇]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

IR Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or as a thin film by depositing a solution of the compound onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Spectroscopic Analysis Workflow.

An In-depth Technical Guide on the Solubility and Stability of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral aminodiol of significant interest in pharmaceutical research and development, primarily as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and shelf-life of the final drug product. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including representative data, detailed experimental protocols for its determination, and visualizations of key experimental workflows and potential degradation pathways.

Core Physicochemical Properties

This compound is a white to off-white crystalline solid. Its structure, featuring a phenyl group, a primary amine, and two hydroxyl groups, dictates its solubility and stability characteristics.

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Melting Point | 109-113 °C |

| Appearance | White to off-white crystalline powder |

| pKa | ~9.5 (estimated for the amino group) |

| Optical Rotation | [α]²⁵/D +37° (c=1 in 1 M HCl)[1][2] |

Solubility Profile

The presence of polar functional groups (amino and hydroxyl) suggests good solubility in polar solvents. However, the nonpolar phenyl group can influence its solubility in nonpolar organic solvents. Phenylpropanolamine, a structurally similar compound, is freely soluble in water and alcohol, but practically insoluble in nonpolar organic solvents like ether and chloroform[3].

Table 2: Representative Solubility of this compound at 25°C

| Solvent | Type | Estimated Solubility (mg/mL) |

| Water | Polar Protic | > 100 |

| Methanol | Polar Protic | > 100 |

| Ethanol | Polar Protic | > 100 |

| Isopropanol | Polar Protic | 20 - 50 |

| Acetonitrile | Polar Aprotic | 5 - 10 |

| Acetone | Polar Aprotic | 1 - 5 |

| Dichloromethane | Nonpolar | < 1 |

| Toluene | Nonpolar | < 1 |

| Hexane | Nonpolar | < 1 |

Effect of pH on Aqueous Solubility

The primary amine in this compound can be protonated in acidic conditions, forming a more soluble salt. Therefore, its aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values. The solubility of amino acids, for instance, is significantly influenced by pH[4][5].

Table 3: Estimated pH-Dependent Aqueous Solubility at 25°C

| pH | Expected Form | Estimated Solubility (mg/mL) |

| 2.0 | Protonated (Salt) | > 200 |

| 4.0 | Protonated (Salt) | > 200 |

| 6.0 | Mix of Protonated and Free Base | 100 - 150 |

| 7.4 | Predominantly Free Base | 80 - 120 |

| 8.0 | Free Base | 50 - 100 |

| 10.0 | Free Base | 20 - 50 |

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Degradation can occur through various mechanisms, including thermal stress, photodegradation, and pH-mediated hydrolysis or oxidation.

Thermal Stability

Amino alcohols can be susceptible to thermal degradation. While specific data for the target compound is limited, general knowledge of aminodiols suggests that elevated temperatures can lead to decomposition[6].

Table 4: Representative Thermal Stability Data (Forced Degradation)

| Condition | Duration | Estimated Degradation (%) | Potential Degradants |

| 60°C (Solid State) | 4 weeks | < 2% | Minor oxidation products |

| 80°C (Solid State) | 4 weeks | 5 - 10% | Oxidation and dehydration products |

| 60°C (Aqueous Solution, pH 7) | 1 week | 2 - 5% | Oxidative degradation products |

Photostability

Compounds with benzylic alcohol moieties can be susceptible to photodegradation[7][8][9][10]. Exposure to UV light may lead to oxidation or other photochemical reactions.

Table 5: Representative Photostability Data (Forced Degradation)

| Condition | Duration | Estimated Degradation (%) | Potential Degradants |

| ICH Q1B Option II (Solid State) | 1.2 million lux hours / 200 W h/m² | 5 - 15% | Phenyl ketone derivatives, polymeric impurities |

| ICH Q1B Option II (Aqueous Solution) | 1.2 million lux hours / 200 W h/m² | 10 - 25% | Phenyl ketone derivatives, photo-oxidation products |

pH-Dependent Stability

The stability of this compound in solution is expected to be influenced by pH. Acidic conditions may protonate the amine, potentially increasing its stability against oxidation. Conversely, basic conditions might facilitate certain degradation pathways. Structurally similar compounds like phenylpropanolamine are known to be more stable in acidic conditions[11]. The stability of cathinone derivatives is also highly pH-dependent[1][12][13].

Table 6: Representative pH-Dependent Stability in Aqueous Solution (40°C)

| pH | Duration | Estimated Degradation (%) | Potential Degradation Pathway |

| 2.0 (0.01 N HCl) | 2 weeks | < 2% | Minimal degradation |

| 7.0 (Water) | 2 weeks | 2 - 5% | Slow oxidation |

| 12.0 (0.01 N NaOH) | 2 weeks | 5 - 10% | Base-catalyzed oxidation/elimination |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method is widely considered the gold standard for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, methanol, ethanol, etc.) and aqueous buffers of different pH values.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units.

Caption: Workflow for the shake-flask solubility determination method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Protocol:

-

Stress Conditions: Expose samples of this compound (in both solid state and in solution) to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: 80°C (solid and solution).

-

Photodegradation: Expose to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 6, 24, 48 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples as needed.

-

HPLC Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation: Determine the percentage of degradation and identify the major degradation products. Mass balance should be assessed to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated.

Caption: Postulated degradation pathways for the target compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The representative data and detailed protocols offer valuable insights for researchers and professionals in drug development. It is crucial to perform experimental verification of these properties for the specific grade and form of the compound being used to ensure the development of safe, effective, and stable pharmaceutical products. The provided workflows and potential degradation pathways serve as a guide for designing comprehensive characterization and stability studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine Thermal Degradation [bre.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ojp.gov [ojp.gov]

- 13. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a chiral amino diol, holds a significant place in the history of pharmaceutical chemistry. Its discovery and development are inextricably linked to the pioneering era of antibiotic synthesis, most notably as a crucial intermediate in the first total synthesis of Chloramphenicol. This technical guide provides an in-depth exploration of the discovery, history, and key experimental protocols associated with this important molecule.

Historical Context and Discovery

The imperative to synthesize the broad-spectrum antibiotic Chloramphenicol, first isolated from Streptomyces venezuelae in 1947, drove the initial research into the synthesis of its constituent parts.[1] A team of chemists at Parke-Davis research laboratories, led by Dr. Mildred C. Rebstock, embarked on the ambitious project of the total synthesis of this natural product. Their work, published in 1949, not only represented the first synthesis of a naturally occurring antibiotic but also necessitated the development of synthetic routes to its key precursors, including 2-amino-1-phenyl-1,3-propanediol.[1][2]

The initial challenge lay in the stereospecific synthesis of the correct isomer of the aminodiol backbone, as the biological activity of Chloramphenicol is dependent on the D-threo configuration of its propanediol moiety. The Parke-Davis team, including John Controulis and Harry M. Crooks, Jr., successfully synthesized the racemic threo-2-amino-1-phenyl-1,3-propanediol.[2][3] The subsequent critical step was the resolution of this racemic mixture to isolate the desired dextrorotatory enantiomer, this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [4] |

| Molecular Weight | 167.21 g/mol | [5] |

| CAS Number | 28143-91-1 | [5] |

| Melting Point | 109-113 °C | [5] |

| Optical Rotation | [α]²⁵/D +37° (c=1 in 1 M HCl) | [5] |

| Appearance | White to yellow crystalline powder | [6] |

| Assay | > 96.0% (Titration) | [6] |

Experimental Protocols

The synthesis of this compound involves two key stages: the synthesis of the racemic threo-2-amino-1-phenyl-1,3-propanediol and its subsequent resolution to obtain the desired stereoisomer.

Synthesis of Racemic threo-2-Amino-1-phenyl-1,3-propanediol

One of the early and effective methods for the synthesis of the racemic mixture starts from benzaldehyde. The following is a generalized representation of a common synthetic route.

Caption: Synthetic pathway to racemic threo-2-amino-1-phenyl-1,3-propanediol.

A detailed experimental protocol based on a modern adaptation of historical methods is as follows:

Step 1: Synthesis of (1R,2R)-2-nitro-1-phenyl-1,3-propanediol In the presence of a chiral catalyst, benzaldehyde is reacted with nitromethane to yield (R)-2-nitro-1-phenylethanol. This intermediate is then reacted with formaldehyde to produce (1R,2R)-2-nitro-1-phenyl-1,3-propanediol.[7]

Step 2: Reduction to (1R,2R)-2-amino-1-phenyl-1,3-propanediol The (1R,2R)-2-nitro-1-phenyl-1,3-propanediol (5 grams, 25 mmol) is dissolved in 100 ml of methanol. To this solution, 0.1 grams of 10% palladium on carbon catalyst is added. The mixture is then subjected to hydrogenation under a hydrogen pressure of 50 psi. The reaction is monitored by thin-layer chromatography until the starting material is no longer detected. After filtration to remove the catalyst, the filtrate is concentrated. The resulting product is recrystallized from a 1:1 alcohol-ether mixed solvent to yield the final product with a yield of approximately 94% and a melting point of 111-113 °C.[7]

Resolution of Racemic threo-2-Amino-1-phenyl-1,3-propanediol

A key breakthrough in obtaining the enantiomerically pure this compound was the development of an efficient resolution method. A particularly effective process utilizes d-glutamic acid as the resolving agent.[8]

Caption: Resolution of racemic threo-2-amino-1-phenyl-1,3-propanediol.

Experimental Protocol for Resolution:

33.4 grams of racemic threo-1-phenyl-2-amino-1,3-propanediol are dissolved in 600 ml of ethyl alcohol. To this solution, 29.4 grams of d-glutamic acid are added. The mixture is stirred mechanically for 10 minutes and then filtered under vacuum. The solid material on the filter, which is the d-glutamate salt of the dextrorotatory isomer, is washed with ethyl alcohol. The clear alcoholic filtrate, containing the laevorotatory isomer, is evaporated to dryness in vacuo. The resulting pasty residue is crystallized, potentially with scratching and the addition of a small amount of ethyl ether, to yield the laevorotatory threo-1-phenyl-2-amino-1,3-propanediol.[8] The dextrorotatory isomer can be recovered from the glutamate salt by treatment with a base.

Applications

The primary historical and ongoing application of this compound is as a chiral building block in the synthesis of pharmaceuticals. Its most notable role is in the industrial production of Chloramphenicol. The specific stereochemistry of this aminodiol is crucial for the antibiotic's therapeutic efficacy. Beyond Chloramphenicol, this compound and its derivatives have been utilized in the asymmetric synthesis of other bioactive molecules and as chiral auxiliaries in various chemical transformations.

Conclusion

The discovery and history of this compound are a testament to the ingenuity and perseverance of chemists in the mid-20th century. Its synthesis and resolution were pivotal achievements that enabled the large-scale production of a life-saving antibiotic. Today, it remains a valuable chiral intermediate for the pharmaceutical industry, underscoring the enduring legacy of the foundational work in stereospecific synthesis.

References

- 1. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Chloramphenicol (Chloromycetin).1 IV.1a Chemical Studies | Semantic Scholar [semanticscholar.org]

- 4. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 7. CN102399160A - Synthesis method of chloramphenicol - Google Patents [patents.google.com]

- 8. US2766286A - Process for the resolution of racemic threo-1-phenyl-2-amino-1. 3-propanediol - Google Patents [patents.google.com]

Commercial Suppliers and Technical Guide for (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

For researchers, scientists, and professionals in drug development, securing a reliable supply of chiral building blocks is paramount. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, a key intermediate in the synthesis of various pharmaceuticals, is available from several commercial suppliers. This guide provides an in-depth overview of these suppliers, their product specifications, and relevant technical information to assist in sourcing and application.

Prominent Commercial Suppliers

This compound is readily available from major global chemical suppliers as well as specialized manufacturers. Key suppliers include:

-

Thermo Fisher Scientific: This company offers the compound through its various brands, including Thermo Scientific Chemicals, Alfa Aesar, and Acros Organics. They provide different grades and quantities suitable for research and development purposes.[1][2][3]

-

Sigma-Aldrich (Merck): A leading supplier in the life science industry, Sigma-Aldrich lists this compound, often with detailed product information and supporting documentation.[4]

-

Online Chemical Marketplaces: Platforms like ChemNet and Echemi connect buyers with a wide range of manufacturers and distributors, many of whom are based in China.[5][6] These platforms can be a valuable resource for sourcing bulk quantities and comparing prices from various suppliers such as ChemPacific Corp., Dayang Chem (Hangzhou) Co.,Ltd., and China Skyrun Industrial Co,,ltd.[5][6]

Product Specifications

The quality and purity of this compound are critical for its successful application in synthesis. The following table summarizes typical product specifications from various suppliers. Researchers should always refer to the specific certificate of analysis for lot-specific data.

| Parameter | Typical Specification |

| CAS Number | 28143-91-1 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Purity (Assay) | ≥97% (Titration)[2], ≥99% |

| Appearance | White to off-white or yellow crystalline powder[2] |

| Melting Point | 109-116 °C[2] |

| Optical Rotation | +35° to +39° (c=1, 1N HCl)[2] |

Applications and Synthesis

This compound is a versatile chiral building block primarily used in the asymmetric synthesis of various organic molecules. One of its most common applications is in the preparation of chiral 2-oxazolines.[1][2][7] These oxazolines can then be used as chiral ligands in asymmetric catalysis or as intermediates in the synthesis of more complex molecules.

The general workflow for utilizing this compound in the synthesis of a chiral pharmaceutical intermediate can be visualized as follows:

Experimental Protocol: Synthesis of a Chiral Oxazoline

The following is a representative experimental protocol for the synthesis of a chiral oxazoline from this compound and a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid or its corresponding acid chloride/ester

-

Dehydrating agent (e.g., thionyl chloride, triphenylphosphine with a halogen source)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Base (e.g., triethylamine, pyridine) if starting from an acid chloride

Procedure:

-

Amide Formation:

-

If starting with a carboxylic acid, it is typically activated first. For example, by converting it to the acid chloride using thionyl chloride.

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous solvent.

-

If using an acid chloride, cool the solution to 0 °C and add the base, followed by the slow addition of the acid chloride.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Cyclization to the Oxazoline:

-

To the crude amide from the previous step, add a dehydrating agent. A common method is the Appel reaction, using triphenylphosphine and a carbon tetrahalide. Alternatively, thionyl chloride can be used for the cyclization of the intermediate hydroxy amide.

-

Heat the reaction mixture if necessary and monitor the progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction mixture (e.g., with a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chiral oxazoline.

-

The logical flow for selecting a suitable supplier for your research needs can be broken down into several key decision points:

References

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.ie [fishersci.ie]

- 4. (1S,2S)-(+)-2-氨基-1-苯基-1,3-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 28143-91-1, United-States this compound 28143-91-1 Manufacturers, United-States this compound 28143-91-1 Suppliers [chemnet.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol: Synonyms, Nomenclature, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, a crucial chiral building block in the synthesis of various pharmaceuticals. This document details its nomenclature, synonyms, and key physicochemical properties, and outlines experimental protocols for its synthesis and analysis.

Nomenclature and Synonyms

L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol is a chiral compound with a specific stereochemistry that is critical for its application in asymmetric synthesis. A clear understanding of its various names and identifiers is essential for researchers.

Systematic and Common Names:

| Identifier Type | Identifier |

| IUPAC Name | (1S,2S)-2-amino-1-phenylpropane-1,3-diol |

| Common Name | L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol |

| CAS Number | 28143-91-1 |

| EC Number | 248-867-6 |

| Beilstein/REAXYS | 2804071 |

A variety of synonyms are used in literature and commercial listings for this compound. These are summarized in the table below.

Synonyms:

| Synonym |

| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol |

| L-threo-(+)-Phenyl-2-amino-1,3-propandiol |

| (S(R,R))-2-amino-1-phenylpropane-1,3-diol |

| [S(R,R)]-2-amino-1-phenylpropane-1,3-diol |

| (1S,2S)-1-phenyl-2-amino-1,3-propanediol |

Below is a graphical representation of the nomenclature hierarchy for L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.

Caption: Nomenclature hierarchy for L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.

Physicochemical Properties

The following table summarizes the key physicochemical properties of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 109-113 °C (lit.) | |

| Optical Activity | [α]²⁵/D +37°, c = 1 in 1 M HCl | |

| Solubility | Soluble in methanol. |

Experimental Protocols

Synthesis

While multiple synthetic routes are conceptually available, a common and effective method involves the diastereoselective reduction of an α-amino ketone precursor. The following protocol is a representative example of such a synthesis.

Diastereoselective Reduction of an N-protected α-amino ketone:

This method generally involves two key steps: the formation of an N-protected α-amino ketone and its subsequent diastereoselective reduction to yield the desired threo amino alcohol.

-

Step 1: Synthesis of the α-amino ketone precursor. This can be achieved through various methods, including the asymmetric arylation of α-keto imines. For instance, an N-protected glyoxal can be reacted with a phenylboronic acid in the presence of a chiral palladium catalyst.

-

Step 2: Diastereoselective Reduction. The resulting N-protected α-amino ketone is then reduced. The choice of reducing agent is crucial for achieving high diastereoselectivity. Reagents such as lithium triethylborohydride (LiEt₃BH) or lithium tri-sec-butylborohydride (Li(s-Bu)₃BH) have been shown to favor the formation of the syn (in this context, leading to the threo product after deprotection) amino alcohol with high selectivity, particularly for aromatic ketones.[2]

-

Reaction Conditions: The reduction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C to 0 °C) to enhance diastereoselectivity. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Deprotection. The reaction is quenched, for example, with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The protecting group is then removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group) to yield the final L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.

Purification:

Purification of the final product is often achieved through crystallization. Due to the different physical properties of diastereomers, fractional crystallization can be an effective method for separating the desired threo isomer from any erythro byproduct.[3] Seeding with a small crystal of the pure desired diastereomer can facilitate this process.[4]

The following diagram illustrates a generalized workflow for the synthesis and purification of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.

Caption: Generalized synthesis and purification workflow.

Analytical Methods

Accurate characterization and purity assessment are critical. The following are key analytical techniques employed for L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: NMR spectroscopy is used to confirm the chemical structure of the compound. Spectral data for the related compound 2-amino-1,3-propanediol is available and can serve as a reference.[5] For L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol, characteristic signals for the phenyl protons, the methine protons, and the methylene protons would be expected. A ¹³C NMR spectrum for this compound is available in commercial databases.[6]

-

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

-

Typical Acquisition Parameters: For ¹H NMR, a relaxation delay of 1-5 seconds and a sufficient number of scans (e.g., 16 or 32) are typically used. For ¹³C NMR, a longer relaxation delay and a larger number of scans may be necessary to obtain a good signal-to-noise ratio.[7]

-

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the primary method for determining the enantiomeric and diastereomeric purity of the compound. Since amino alcohols often lack a strong chromophore, derivatization may be necessary for UV detection.[8]

-

Derivatization: A common approach is to react the amino group with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or with a UV-active agent to enhance detection on a chiral column.

-

Chiral Stationary Phases (CSPs): Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for the direct separation of chiral amino alcohols.[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The exact composition is optimized to achieve the best separation.

-

Detection: UV detection is common, often at a wavelength around 220-280 nm, especially if the molecule contains a phenyl group.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for identifying and quantifying volatile compounds. For non-volatile compounds like amino alcohols, derivatization is required to increase their volatility.

-

Derivatization (Silylation): A common method is silylation, where active hydrogens in the amino and hydroxyl groups are replaced with trimethylsilyl (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[9] The reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent.

-

GC Conditions:

-

Column: A capillary column with a non-polar stationary phase (e.g., HP-5MS) is commonly used.

-

Temperature Program: A temperature gradient is employed to separate the components of the mixture. For example, an initial temperature of 70°C held for a few minutes, followed by a ramp to a final temperature of around 280-300°C.

-

-

MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Detection: The mass spectrometer is typically operated in scan mode to acquire full mass spectra for compound identification.

-

The following diagram illustrates the general workflow for the analytical characterization of L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol.

Caption: General analytical workflow.

References

- 1. 2-Amino-1-phenyl-1,3-propanediol | C9H13NO2 | CID 102971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scite.ai [scite.ai]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. reddit.com [reddit.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Asymmetric Synthesis Leveraging (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol as a Chiral Auxiliary: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol as a chiral auxiliary in asymmetric synthesis. This versatile chiral building block is frequently employed to construct more complex chiral ligands and auxiliaries, most notably chiral oxazolines. These oxazoline derivatives are then utilized to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, including asymmetric alkylations and aldol reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

This compound is a readily available chiral precursor that provides a robust stereochemical foundation for asymmetric transformations. Its 1,2-amino alcohol functionality is ideal for the facile synthesis of chiral heterocycles, particularly oxazolines. The inherent chirality of the amino alcohol is transferred to the oxazoline ring, which then effectively directs the stereochemical outcome of subsequent reactions. The phenyl and hydroxymethyl substituents on the oxazoline, derived from the parent amino diol, play a crucial role in creating a well-defined chiral environment that dictates the facial selectivity of approaching electrophiles.

Core Application: Synthesis of Chiral Oxazoline Auxiliaries

The primary application of this compound in asymmetric synthesis is as a precursor for chiral oxazolines. These oxazolines can then be N-acylated to form chiral auxiliaries that direct stereoselective enolate alkylations and aldol additions.

General Workflow for Asymmetric Synthesis

Caption: General workflow for asymmetric synthesis using a chiral auxiliary derived from this compound.

Key Experiments and Protocols

Synthesis of (4S,5S)-4-(hydroxymethyl)-5-phenyl-4,5-dihydrooxazole

This chiral oxazoline is a key intermediate synthesized from this compound and can be further elaborated for use in asymmetric catalysis.

Experimental Protocol:

-

Reagents and Materials:

-

This compound

-

Ethyl acetimidate hydrochloride

-

Potassium carbonate

-

Methanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add potassium carbonate (1.5 eq) and ethyl acetimidate hydrochloride (1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure (4S,5S)-4-(hydroxymethyl)-5-phenyl-4,5-dihydrooxazole.

-

Asymmetric Alkylation of an N-Propionyl Oxazolidinone Auxiliary

This protocol details the use of an oxazolidinone auxiliary, which can be conceptually derived from the corresponding amino alcohol, in a diastereoselective alkylation reaction. While the specific oxazolidinone from this compound is not detailed in the immediate literature with a full alkylation protocol, the following represents a standard and adaptable procedure for such auxiliaries.

Reaction Scheme:

Caption: Reaction scheme for the asymmetric alkylation of an N-propionyl oxazolidinone auxiliary.

Experimental Protocol:

-

Reagents and Materials:

-

N-Propionyl-(4S,5S)-4-(methoxymethyl)-5-phenyl-2-oxazolidinone (as a representative auxiliary)

-

Lithium diisopropylamide (LDA)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the N-propionyl chiral oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture and stir for 30 minutes at -78 °C to form the lithium enolate.

-

Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the alkylated product.

-

Determine the diastereomeric excess (d.e.) by ¹H NMR spectroscopy or HPLC analysis.

-

-

Cleavage of the Auxiliary:

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature.

-

After completion of the reaction (monitored by TLC), quench with an aqueous solution of sodium sulfite.

-

Extract the desired carboxylic acid and the recovered auxiliary after appropriate workup and purification.

-

Quantitative Data Summary

The following table summarizes representative data for asymmetric alkylations using chiral oxazolidinone auxiliaries, demonstrating the high levels of stereocontrol achievable.

| Entry | Electrophile (R-X) | Product | Yield (%) | d.e. (%) |

| 1 | Benzyl bromide | N-(2-Benzylpropionyl)oxazolidinone | 92 | >98 |

| 2 | Methyl iodide | N-(2-Methylpropionyl)oxazolidinone | 85 | 95 |

| 3 | Allyl bromide | N-(2-Allylpropionyl)oxazolidinone | 88 | >98 |

Note: The data presented is representative of typical results achieved with phenyl-substituted oxazolidinone auxiliaries and may vary based on the specific substrate and reaction conditions.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of effective chiral auxiliaries. The derived oxazolines provide a predictable and highly effective platform for asymmetric alkylation and aldol reactions, affording products with excellent stereoselectivity. The protocols outlined herein provide a solid foundation for researchers to utilize this chiral building block in the development of complex, enantiomerically pure molecules for pharmaceutical and other applications.

Application Note: Preparation of Chiral Oxazolines from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Audience: Researchers, scientists, and drug development professionals.

Introduction